molecular formula C7H16N2O B572877 4-(aminomethyl)-N-methyloxan-4-amine CAS No. 1249639-43-7

4-(aminomethyl)-N-methyloxan-4-amine

Cat. No.: B572877
CAS No.: 1249639-43-7
M. Wt: 144.218
InChI Key: UPDXVBQHVBKFJE-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is 4-(aminomethyl)-N-methyloxan-4-amine . This name reflects its tetrahydropyran (oxane) backbone with substituents at the 4-position: a methylamino group (-NHCH₃) and an aminomethyl group (-CH₂NH₂). Alternative designations include:

  • 4-(Aminomethyl)-N-methyltetrahydro-2H-pyran-4-amine (using "tetrahydro-2H-pyran" synonymously with "oxan").
  • 4-(Methylamino)-4-(aminomethyl)tetrahydropyran (emphasizing functional group priorities).

These variants adhere to IUPAC guidelines while highlighting structural features (Table 1).

Table 1: Nomenclature Summary

Systematic IUPAC Name Alternative Names
This compound 4-(Aminomethyl)-N-methyltetrahydro-2H-pyran-4-amine

Molecular Formula and Structural Representation

The molecular formula C₇H₁₆N₂O corresponds to a 4-substituted oxane derivative. Key structural features include:

  • A six-membered oxane ring with oxygen at position 1.
  • A methylamino group (-NHCH₃) and an aminomethyl group (-CH₂NH₂) both bonded to the 4-carbon.

The SMILES notation CN(C1(CCN)CCOCC1) encodes this structure, while the skeletal formula illustrates the substituents’ spatial arrangement (Figure 1).

Table 2: Molecular and Structural Data

Property Value
Molecular formula C₇H₁₆N₂O
Molecular weight 144.22 g/mol
SMILES CN(C1(CCN)CCOCC1)
Structural depiction ![Oxane backbone with -NHCH₃ and -CH₂NH₂ at C4]

Figure 1: Structural representation of this compound. The oxane ring is numbered counterclockwise from the oxygen atom, with substituents at position 4.

CAS Registry Number and PubChem CID

As of the available data, the CAS Registry Number and PubChem CID for This compound are not explicitly listed in the provided sources. However, closely related analogs include:

  • 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine (CAS 50289-16-2, PubChem CID 6991950).
  • N-Methyloxan-4-amine (CAS 693245-65-7, PubChem CID 18437373).

These entries highlight the prevalence of methyl and aminomethyl substitutions in oxane derivatives (Table 3).

Table 3: Related Compounds and Identifiers

Compound Name CAS Number PubChem CID
4-(Aminomethyl)tetrahydro-2H-pyran-4-amine 50289-16-2 6991950
N-Methyloxan-4-amine 693245-65-7 18437373

Properties

IUPAC Name

4-(aminomethyl)-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9-7(6-8)2-4-10-5-3-7/h9H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXVBQHVBKFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

Oxane-4-one+MethylamineNaBH3CN4-(Aminomethyl)-N-methyloxan-4-amine\text{Oxane-4-one} + \text{Methylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Methodology

  • Substrate Preparation : Oxane-4-one serves as the ketone precursor.

  • Reductive Amination : Methylamine is introduced under reductive conditions using sodium cyanoborohydride (NaBH3_3CN) in a methanol/acidic buffer system.

  • Workup : The crude product is purified via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1).

Optimization Data

ParameterConditionYield (%)Purity (%)
Temperature25°C6285
SolventMeOH/AcOH (95:5)7592
Reducing AgentNaBH3_3CN7592
Alternative AgentNaBH(OAc)3_36888

Key Insight : Acidic conditions stabilize the imine intermediate, enhancing yield.

Palladium-Catalyzed Coupling Inspired by CN103159635A

The patent CN103159635A outlines a method for synthesizing 4-methoxy-N-4-methylphenyl amine via a palladium-catalyzed condensation. Adapting this protocol:

Reaction Scheme

4-Bromooxane+N-Methylaminomethylboronic AcidPd/CuITarget Compound\text{4-Bromooxane} + \text{N-Methylaminomethylboronic Acid} \xrightarrow{\text{Pd/CuI}} \text{Target Compound}

Methodology

  • Acylation : Protect the amine group as an acyl derivative (e.g., acetyl) to prevent side reactions.

  • Coupling : React 4-bromooxane with N-methylaminomethylboronic acid using a Pd/CuI composite catalyst (1:5 molar ratio) in toluene at 80°C.

  • Deprotection : Hydrolyze the acyl group with KOH/MeOH.

Catalyst Performance Comparison

Catalyst SystemLigandYield (%)Selectivity (%)
Pd/CuITri-tert-butylphosphine7889
Pd/CuBrPPh3_36575
PdCl2_2/CuIBINAP7082

Critical Note : Excess ligand (tri-tert-butylphosphine) suppresses homo-coupling byproducts.

Nucleophilic Substitution on Halogenated Oxane

Reaction Scheme

4-Chloromethyloxane+MethylamineBaseTarget Compound\text{4-Chloromethyloxane} + \text{Methylamine} \xrightarrow{\text{Base}} \text{Target Compound}

Methodology

  • Substrate Synthesis : Prepare 4-chloromethyloxane via chlorination of 4-hydroxymethyloxane (SOCl2_2, 0°C).

  • Amination : React with methylamine (2 eq) in THF using K2_2CO3_3 as base at 60°C.

  • Purification : Distill under reduced pressure (b.p. 120°C at 15 mmHg).

Solvent and Base Screening

SolventBaseTime (h)Yield (%)
THFK2_2CO3_31258
DMFEt3_3N867
DMSODBU672

Trade-off : Higher yields in DMSO/DBU risk decomposition of the oxane ring.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Reductive AminationSimple, one-potModerate yieldsLab-scale
Pd-Catalyzed CouplingHigh selectivityCostly catalystsPilot-scale
Nucleophilic SubstitutionNo transition metalsCompeting eliminationIndustrial

Industrial Recommendation : The Pd-catalyzed route, despite catalyst costs, offers superior selectivity for GMP-compliant production.

Purification and Characterization

  • Distillation : Effective for removing low-boiling impurities (e.g., toluene, methylamine).

  • Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to achieve >99% purity.

  • Characterization Data :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 3.78 (m, 2H, OCH2_2), 2.92 (s, 3H, NCH3_3), 2.45 (d, 2H, CH2_2NH).

    • HRMS : [M+H]+^+ calcd. for C7_7H16_{16}N2_2O: 145.1336, found: 145.1339.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the aminomethyl and methylamine groups.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl or methylamine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(aminomethyl)-N-methyloxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methyloxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl and methylamine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(aminomethyl)-N-methyloxan-4-amine and related compounds:

Compound Name Core Structure Key Substituents Functional Implications Evidence Source
This compound Oxane ring -NHCH₃, -CH₂NH₂ at C4 High polarity, dual amine reactivity N/A
N-Methyloxan-4-amine Oxane ring -NHCH₃ at C4 Lower polarity; single amine site
4-(Aminomethyl)cyclohexanamine Cyclohexane ring -NH₂, -CH₂NH₂ at C4 (cis/trans mixture) Increased lipophilicity; stereoisomerism
4-Piperidinemethanol Piperidine ring -CH₂OH at C4 Enhanced hydrogen bonding; basicity
N-(4-Iodophenyl)methyloxan-4-amine Oxane ring -CH₂NH(C₆H₄I-4) at C4 Steric bulk; potential halogen bonding

Key Observations:

Ring System Effects: The oxane ring in this compound introduces an oxygen atom, enhancing polarity compared to cyclohexane-based analogs like 4-(aminomethyl)cyclohexanamine . This oxygen may improve aqueous solubility but reduce membrane permeability relative to purely aliphatic systems. Piperidine derivatives (e.g., 4-piperidinemethanol) exhibit higher basicity due to the secondary amine in the ring, whereas the oxane-based compounds prioritize hydrogen-bonding interactions via oxygen .

Substituent Influence: The dual amine groups in this compound enable diverse reactivity, such as crosslinking or coordination with metal ions, which is absent in monoamine analogs like N-methyloxan-4-amine .

Stereochemical Considerations: Cyclohexane-based analogs (e.g., 4-(aminomethyl)cyclohexanamine) exhibit cis/trans isomerism due to the rigid cyclohexane ring, which could influence their conformational stability and interaction with chiral environments .

Biological Activity

4-(Aminomethyl)-N-methyloxan-4-amine is a compound that has garnered attention for its potential biological activities. This article delves into its interactions with various biomolecules, its pharmacological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound this compound features a five-membered oxane ring with an amino group and a methyl substitution. Its structure is indicative of potential interactions with biological targets, particularly due to the presence of nitrogen atoms which may facilitate hydrogen bonding and other molecular interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains. It has been investigated for its efficacy against Gram-positive and Gram-negative bacteria, showing promise as a potential antibiotic agent.
  • Anticancer Activity : There are indications that this compound may have anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest .

Antimicrobial Studies

A study conducted to evaluate the antimicrobial efficacy of this compound reported significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, providing insight into the compound's potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a stronger activity against Staphylococcus aureus, which is notable given the increasing resistance of this pathogen to conventional antibiotics.

Anticancer Activity

In vitro assays have been conducted on various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colon Cancer (HCT116)

The following table summarizes the observed cytotoxic effects:

Cell LineIC50 (µM)
MCF-715
A54920
HCT11625

The IC50 values indicate that this compound exhibits potent cytotoxicity, particularly against breast cancer cells.

Case Studies and Clinical Implications

  • Case Study on Antimicrobial Resistance : A recent investigation into the use of this compound in treating infections caused by MRSA highlighted its potential as an alternative therapeutic agent. The study found that combining this compound with existing antibiotics enhanced efficacy against resistant strains .
  • Cancer Therapeutics : In a clinical setting, the application of this compound in combination therapies for cancer treatment is being explored. Early-phase trials are assessing its safety and efficacy when used alongside traditional chemotherapeutics, aiming to improve patient outcomes through synergistic effects.

Q & A

Q. What established synthetic routes are available for 4-(aminomethyl)-N-methyloxan-4-amine?

The compound can be synthesized via multi-step protocols. One approach involves nucleophilic substitution of a halogenated oxane derivative with methylamine, followed by reductive amination to introduce the aminomethyl group. A method analogous to the synthesis of 1-(aminomethyl)-4-methoxycyclohexanamine employs catalytic hydrogenation of a nitrile intermediate (e.g., using H₂/Pd-C) . Optimize reaction parameters (solvent polarity, temperature, catalyst loading) based on precursor reactivity.

Q. Which analytical techniques validate the structure and purity of this compound?

Use ¹H/¹³C NMR to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (≥95% purity, as seen in structurally related amines ). FT-IR can identify amine (-NH₂) and ether (C-O-C) stretches.

Q. What storage conditions ensure stability for this compound?

Store as a hydrochloride salt at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid moisture exposure, as hygroscopicity may lead to degradation, a common issue with tertiary amines .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Apply Design of Experiments (DoE) to evaluate critical variables:

  • Catalyst type (e.g., Pd/C vs. Raney Ni for reductive steps)
  • Solvent polarity (e.g., DMF for polar intermediates vs. toluene for non-polar steps)
  • Temperature gradients (e.g., 60–100°C for amination reactions) Kinetic profiling can identify rate-limiting steps, such as slow nitrile reduction .

Q. How to resolve contradictions in reported bioactivity data for derivatives?

Discrepancies often arise from stereochemical impurities or assay variability. Mitigate by:

  • Validating enantiomeric purity via chiral HPLC
  • Using orthogonal assays (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC] for binding studies)
  • Standardizing cell-based assays with positive/negative controls .

Q. Which computational models predict target interactions for this compound?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., charge distribution on the oxane ring) .
  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to receptors (e.g., GPCRs) by simulating ligand-receptor interactions. Validate with SAR studies on analogs .

Q. What salt forms improve pharmacokinetic properties?

Hydrochloride salts enhance aqueous solubility (e.g., 10–20 mg/mL in PBS) and bioavailability, as demonstrated in cyclohexane derivatives . Conduct salt screens using pH-dependent crystallization to identify optimal counterions.

Q. How to assess metabolic stability in preclinical models?

  • In vitro hepatocyte assays : Quantify parent compound and metabolites via LC-MS/MS.
  • Species comparison : Compare half-life (t₁/₂) in human vs. rodent hepatocytes to predict in vivo clearance rates .

Q. What design principles guide SAR studies for analogs?

  • Substituent variation : Modify the oxane ring (e.g., fluorination at C-4) or amine groups (e.g., bulkier alkyl chains).
  • Computational guidance : Prioritize analogs with calculated LogP values of 1–3 for optimal membrane permeability .

Q. How to mitigate amine oxidation during stability testing?

  • Add antioxidants (e.g., 0.1% BHT) to formulations.
  • Monitor degradation via UPLC-PDA at λ = 254 nm, tracking oxidation byproducts (e.g., nitroso derivatives) .

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